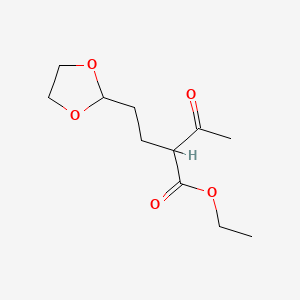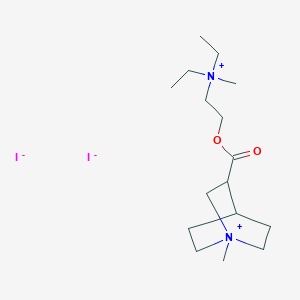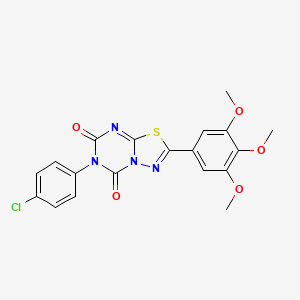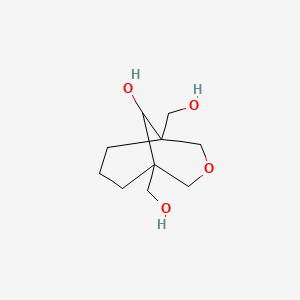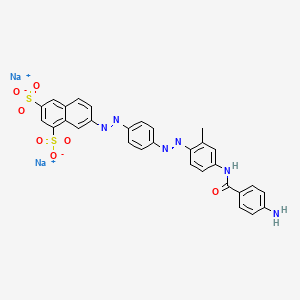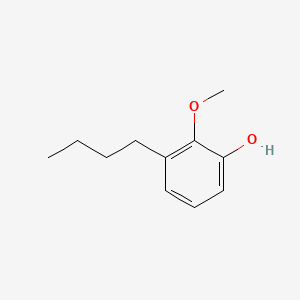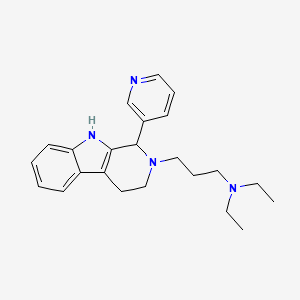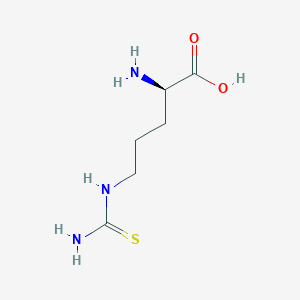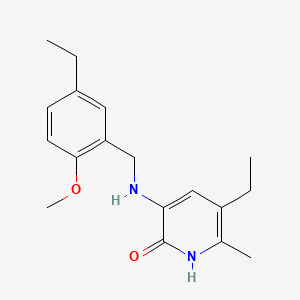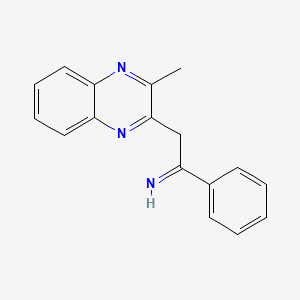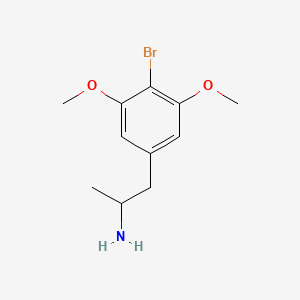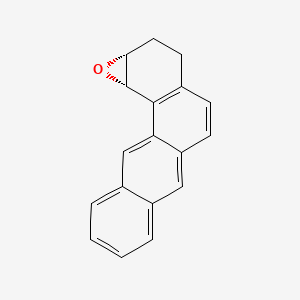
(-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique epoxy group attached to a tetrahydrobenz(a)anthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to ensure the formation of the desired epoxy group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield and purity, considering factors such as reaction time, temperature, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol, altering the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Diol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Photophysical Studies: The compound’s unique structure makes it useful in studying photophysical properties and light interactions.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used in research to study biological processes and interactions.
Industry:
Material Science: Applications in developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets through its epoxy group. This interaction can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s structure allows it to participate in various pathways, influencing cellular processes and molecular interactions.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrobenz(a)anthracene: Lacks the epoxy group, making it less reactive in certain chemical reactions.
9,10-Dihydroanthracene: Another polycyclic aromatic hydrocarbon with different chemical properties due to the absence of the epoxy group.
Uniqueness: (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its epoxy group, which imparts distinct chemical reactivity and potential applications in various fields. This differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
89618-15-5 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(3S,5R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2/t16-,18-/m1/s1 |
InChI Key |
BPWAWXRCSBRVLU-SJLPKXTDSA-N |
Isomeric SMILES |
C1CC2=C([C@H]3[C@@H]1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
Canonical SMILES |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
